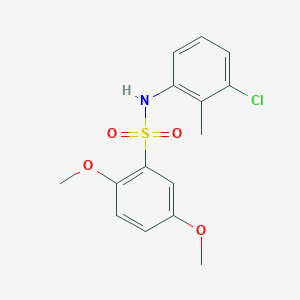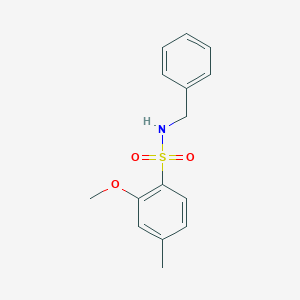
2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate, also known as NPDHB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Studies have also shown that this compound can modulate the expression of certain genes and proteins that are involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate, including the development of new drug formulations that can improve its solubility and bioavailability, the investigation of its potential use in combination with other drugs, and the exploration of its potential use in other disease models beyond cancer and inflammation.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic properties. While there are still many questions to be answered regarding its mechanism of action and potential uses, the research conducted thus far suggests that this compound has significant potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate involves the reaction of 4-hydroxy-3,5-dimethoxybenzoic acid with 2-(2-naphthyl)acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified by recrystallization in a suitable solvent.
Applications De Recherche Scientifique
2-(2-Naphthyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate has been extensively studied for its potential therapeutic properties, particularly as an anticancer and anti-inflammatory agent. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation in various animal models.
Propriétés
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 4-hydroxy-3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-25-18-10-16(11-19(26-2)20(18)23)21(24)27-12-17(22)15-8-7-13-5-3-4-6-14(13)9-15/h3-11,23H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREZGHSHAWSTMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B500408.png)





![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)
![2-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500419.png)
![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)


![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)

